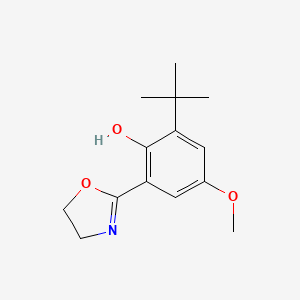

2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one

Beschreibung

Its unique substituent combination influences electronic properties, stability, and reactivity, making it relevant for applications in coordination chemistry, materials science, and bioactive molecule design .

Eigenschaften

CAS-Nummer |

918870-89-0 |

|---|---|

Molekularformel |

C14H19NO3 |

Molekulargewicht |

249.30 g/mol |

IUPAC-Name |

2-tert-butyl-6-(4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenol |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)11-8-9(17-4)7-10(12(11)16)13-15-5-6-18-13/h7-8,16H,5-6H2,1-4H3 |

InChI-Schlüssel |

WRMZBGWIWZJRLF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C2=NCCO2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-tert-butyl-4-methoxyphenol with an appropriate oxazolidinone derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like piperidine, with heating under reflux to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinylidene moiety to other functional groups, depending on the reducing agent used.

Substitution: The methoxy and tert-butyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazolidinylidene moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The compound’s structure allows it to fit into binding pockets of proteins, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

A. tert-Butyl-Substituted Derivatives

- 2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dienone (): The tert-butyl groups enhance steric hindrance, improving thermal stability and reducing aggregation in solution. The pyridin-ylidene substituent enables extended conjugation, leading to redshifted absorption spectra compared to the oxazolidin-ylidene analog .

B. Methoxy-Substituted Derivatives

- 2-Methoxy-6-methylcyclohexa-2,4-dien-1-one (): The methoxy group forms hydrogen bonds (e.g., with amino acids THR133 and GLN134 in docking studies), enhancing binding affinity in biological systems.

C. Heterocyclic-Substituted Derivatives

- 6-[(Quinolin-8-ylamino)methylidene]cyclohexa-2,4-dien-1-one (): The quinoline substituent introduces strong π-π stacking interactions, influencing crystal packing and solubility. Compared to the oxazolidin-ylidene group, quinoline offers a larger aromatic surface for intermolecular interactions .

D. Hydrazone Derivatives

- (6E)-6-(Hydrazinomethylidene)cyclohexa-2,4-dien-1-one (): The hydrazone group facilitates Schiff base formation, enabling coordination with transition metals (e.g., Cu, Fe).

Spectroscopic and Crystallographic Properties

A. Spectroscopic Features

B. Crystal Packing

- Intramolecular Hydrogen Bonding: Observed in (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one (), forming S(6) ring motifs. The target compound’s methoxy group may similarly stabilize conformations via H-bonding .

- Steric Effects : Bulky tert-butyl groups disrupt close packing, reducing crystallinity compared to nitro-substituted analogs (), which exhibit denser crystal structures .

Data Tables

Table 1: Substituent Effects on Key Properties

Biologische Aktivität

2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Synthesis

The compound can be synthesized through a modified multicomponent Biginelli reaction, which has been optimized for yield and purity. The reaction typically involves the condensation of an aldehyde with urea and a β-ketoester under acidic conditions, leading to the formation of the desired product .

Anticancer Activity

Recent studies have indicated that compounds similar to 2-tert-butyl-4-methoxy derivatives exhibit promising anticancer properties. For instance, derivatives tested against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) showed significant antiproliferative effects. Specifically, some derivatives demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to doxorubicin, a standard chemotherapeutic agent .

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways. The presence of the oxazolidinylidene moiety is believed to enhance its interaction with cellular targets, thereby increasing its efficacy .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Lung Cancer Cells : A study demonstrated that 2-tert-butyl-4-methoxy derivatives significantly inhibited the proliferation of A-549 cells by inducing cell cycle arrest at the G1 phase. This was accompanied by an increase in p53 expression levels, indicating a p53-mediated pathway .

- Breast Cancer Research : Another investigation focused on MCF7 cells showed that treatment with these compounds led to decreased cell viability and increased apoptosis rates. The study concluded that these compounds could be potential candidates for further development in breast cancer therapy .

Data Table: Biological Activity Overview

| Compound Name | Cell Line | IC50 (μmol/mL) | Mechanism of Action |

|---|---|---|---|

| 2-Tert-butyl-4-methoxy derivative | A-549 (Lung) | 0.04 | Induces apoptosis via caspase activation |

| 2-Tert-butyl-4-methoxy derivative | MCF7 (Breast) | 0.06 | Cell cycle arrest at G1 phase |

| 2-Tert-butyl-4-methoxy derivative | HCT-116 (Colon) | 0.08 | Modulation of p53 signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.